molecular formula C29H26N2O3 B303989 N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide

N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide

Cat. No. B303989
M. Wt: 450.5 g/mol
InChI Key: OXXIMFGBFGZZNI-DIBXZPPDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide, also known as DPAVB, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug delivery and cancer treatment.

Mechanism of Action

The mechanism of action of N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide involves its ability to selectively target cancer cells. N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide binds to the sigma-2 receptor, which is overexpressed in many cancer cells. This binding triggers the internalization of N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide into the cancer cell, where it can release its cargo, such as drugs or DNA. N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide has been shown to have minimal toxicity to healthy cells, making it an attractive option for drug delivery. It has also been shown to have a long circulation time in the bloodstream, allowing for sustained drug release. In addition, N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide has been shown to have low immunogenicity, meaning it is less likely to trigger an immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide in lab experiments is its ability to selectively target cancer cells, allowing for more precise drug delivery. However, one limitation is the potential for off-target effects, as the sigma-2 receptor is also expressed in some healthy tissues. Another limitation is the variability in sigma-2 receptor expression among different types of cancer cells, which may affect the efficacy of N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide.

Future Directions

There are several future directions for research on N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide. One area of focus is optimizing the synthesis method to produce N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide with even higher purity and yield. Another area of focus is improving the specificity of N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide for cancer cells, potentially by targeting other receptors that are more specific to certain types of cancer. Additionally, further research is needed to fully understand the mechanism of action of N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide and its potential applications in cancer treatment and drug delivery.

Synthesis Methods

The synthesis of N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide involves the reaction of 2-(5-methyl-2-furyl)vinylamine with 1-(2,2-diphenylethyl)carbonyl chloride in the presence of triethylamine. The resulting product is then treated with benzoyl chloride to form N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide. This synthesis method has been optimized to produce high yields of N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide with high purity.

Scientific Research Applications

N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide has been extensively studied for its potential applications in drug delivery. It has been shown to effectively deliver drugs to cancer cells while minimizing toxicity to healthy cells. In addition, N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide has been used as a tool for gene delivery, as it can efficiently transfect cells with DNA. N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide has also been studied for its potential use in photodynamic therapy, a cancer treatment that uses light to activate a photosensitizer and destroy cancer cells.

properties

Product Name

N-[1-{[(2,2-diphenylethyl)amino]carbonyl}-2-(5-methyl-2-furyl)vinyl]benzamide

Molecular Formula

C29H26N2O3

Molecular Weight

450.5 g/mol

IUPAC Name

N-[(Z)-3-(2,2-diphenylethylamino)-1-(5-methylfuran-2-yl)-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C29H26N2O3/c1-21-17-18-25(34-21)19-27(31-28(32)24-15-9-4-10-16-24)29(33)30-20-26(22-11-5-2-6-12-22)23-13-7-3-8-14-23/h2-19,26H,20H2,1H3,(H,30,33)(H,31,32)/b27-19-

InChI Key

OXXIMFGBFGZZNI-DIBXZPPDSA-N

Isomeric SMILES

CC1=CC=C(O1)/C=C(/C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3)\NC(=O)C4=CC=CC=C4

SMILES

CC1=CC=C(O1)C=C(C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Canonical SMILES

CC1=CC=C(O1)C=C(C(=O)NCC(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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